3-Chloro-4-iodothiophene 3-Chloro-4-iodothiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18313040
InChI: InChI=1S/C4H2ClIS/c5-3-1-7-2-4(3)6/h1-2H
SMILES:
Molecular Formula: C4H2ClIS
Molecular Weight: 244.48 g/mol

3-Chloro-4-iodothiophene

CAS No.:

Cat. No.: VC18313040

Molecular Formula: C4H2ClIS

Molecular Weight: 244.48 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-iodothiophene -

Specification

Molecular Formula C4H2ClIS
Molecular Weight 244.48 g/mol
IUPAC Name 3-chloro-4-iodothiophene
Standard InChI InChI=1S/C4H2ClIS/c5-3-1-7-2-4(3)6/h1-2H
Standard InChI Key CNHREFZVNNXCSF-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CS1)I)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-Chloro-4-iodothiophene consists of a five-membered thiophene ring (C4H4S\text{C}_4\text{H}_4\text{S}) substituted with chlorine and iodine atoms at adjacent positions (Figure 1). The iodine atom occupies the 4-position, while chlorine resides at the 3-position, creating a dihalogenated structure. The compound’s SMILES notation is IC1=CSC=C1Cl\text{IC1=CSC=C1Cl}, and its IUPAC name is 3-chloro-4-iodothiophene .

Table 1: Structural and Identifiers

PropertyValueSource
CAS Number2160743-90-6
Molecular FormulaC4H2ClIS\text{C}_4\text{H}_2\text{ClIS}
Molecular Weight244.48 g/mol
SMILESIC1=CSC=C1Cl
InChI KeyNot publicly reported

Synthesis and Manufacturing

Tandem Halogenation Approaches

A one-pot three-component synthesis route combines Sonogashira coupling and acid-mediated cyclocondensation to yield 3-chloro-4-iodothiophene. This method involves:

  • Sonogashira Coupling: Reaction of terminal alkynes with halogenated precursors in the presence of a palladium catalyst .

  • Cyclocondensation: Acid-mediated closure of the intermediate ynone to form the thiophene core .
    This approach achieves moderate to good yields (50–70%) and avoids isolating unstable intermediates .

Copper-Mediated Halogen Transfer

Recent advancements utilize 1-copper(I) alkynes as precursors. Treatment with dichloroformaldoxime and molecular iodine (I2\text{I}_2) facilitates tandem halogenation, bypassing the need for pre-synthesized 1-iodoalkynes . This method is notable for its operational simplicity and scalability .

Table 2: Synthesis Methods Comparison

MethodKey ReagentsYield (%)Advantage
Sonogashira CyclizationTerminal alkyne, Pd catalyst50–70One-pot synthesis
Copper-Mediated Halogenation1-Cu alkyne, I2\text{I}_260–75Avoids unstable intermediates

Physicochemical Properties

Physical Characteristics

While experimental data for melting/boiling points remain unreported, predictive models suggest:

  • Density: ~2.0 g/cm³ (analogous to 3-chloro-4-fluoroiodobenzene ).

  • Solubility: Lipophilic nature (logP=3.01\log P = 3.01) indicates solubility in organic solvents (e.g., THF, DCM) .

Spectroscopic Data

  • NMR: Expected signals include a doublet for the thiophene protons (δ7.47.6\delta \sim 7.4–7.6 ppm) and absence of aromatic hydrogens adjacent to halogens .

  • Mass Spectrometry: Molecular ion peak at m/z=244m/z = 244 (M⁺) with fragments corresponding to I+\text{I}^+ (127) and Cl+\text{Cl}^+ (35) .

Reactivity and Applications

Cross-Coupling Reactions

The iodine substituent enables Suzuki-Miyaura and Negishi couplings, facilitating C–C bond formation. For example, coupling with boronic acids yields biaryl structures used in drug discovery .

Heterocycle Synthesis

3-Chloro-4-iodothiophene serves as a precursor for isoxazoles and furans. In a tandem reaction with dichloroformaldoxime, it forms 3-chloro-4-iodoisoxazoles, valuable in agrochemical synthesis .

Pharmaceutical Intermediates

The compound is integral to synthesizing Lapatinib intermediates, tyrosine kinase inhibitors used in cancer therapy . Its halogenated structure allows selective functionalization at the 4-position .

ParameterValue
Storage ConditionsCool, dry, inert atmosphere
StabilityLight-sensitive
DisposalIncineration or approved waste

Recent Research Advances (2023–2025)

Catalytic C–H Functionalization

A 2024 study demonstrated iodine-directed C–H etherification of NN-heteroarenes using 3-chloro-4-iodothiophene as a halogen transfer agent. This method enables regioselective alkoxylation under basic conditions, expanding access to bioactive molecules .

Green Synthesis Initiatives

Efforts to replace toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) in copper-mediated syntheses have improved sustainability without compromising yield .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator